benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate
Description
Benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate (CAS 893938-00-6) is a heterocyclic compound featuring a fused triazolopyrimidine core with a 3-methylphenyl substituent and a benzyl ester group. Its molecular formula is C₂₀H₁₇N₅O₃ (molecular weight: 375.38 g/mol), and the SMILES string (Cc1cccc(c1)n1nnc2c1ncn(c2=O)CC(=O)OCc1ccccc1) highlights its structural complexity . The triazolopyrimidine scaffold is associated with diverse biological activities, including antithrombotic and anti-inflammatory effects, as evidenced by related derivatives in the literature .
Properties
IUPAC Name |
benzyl 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-13-12(16-17-18)14(21)19(9-15-13)7-11(20)22-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNASCZBNEOIQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation is achieved through nucleophilic substitution reactions using benzyl halides.
Esterification: The final step involves esterification to introduce the acetate group, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial synthesis may employ continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are used to scale up the production while maintaining purity and minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can modify the benzyl or acetate groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Benzyl halides for benzylation, acetic anhydride for esterification.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various benzyl or acetate derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within the triazolopyrimidine family, including benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate, exhibit significant antimicrobial activity. These compounds are being explored for their ability to inhibit the growth of various bacterial and fungal pathogens. The mechanism often involves interference with essential microbial enzymes or metabolic pathways.
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. Its structural features allow it to interact with cellular targets involved in cancer proliferation and survival. Studies have reported its efficacy in inducing apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways that regulate cell cycle and apoptosis.
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. It may act on specific enzymes linked to disease processes, making it a candidate for drug development aimed at treating conditions such as hypertension and diabetes. The binding affinity and selectivity for these enzymes are crucial for its therapeutic effectiveness.
Receptor Modulation
In biological systems, this compound can function as a receptor modulator. This property is particularly valuable in pharmacology where understanding receptor-ligand interactions can lead to the development of new drugs with improved efficacy and reduced side effects.
Mechanistic Studies
The compound's unique structure allows researchers to study various biochemical pathways in cellular systems. Its role in modulating specific pathways can provide insights into disease mechanisms and help identify new therapeutic targets.
Development of Novel Materials
Beyond biological applications, this compound is being explored in material science for its potential to create novel materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for incorporation into polymers or other composite materials that require enhanced performance characteristics.
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of microbial growth |
| Anticancer activity | Induction of apoptosis in cancer cells | |
| Enzyme inhibitors | Targeting specific enzymes related to diseases | |
| Biological Research | Receptor modulation | Interaction with cellular receptors |
| Mechanistic studies | Insights into biochemical pathways | |
| Material Science | Development of novel materials | Enhanced electronic or optical properties |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The triazolopyrimidine core can interact with kinase enzymes, blocking their activity and thus interfering with cell signaling pathways crucial for cancer cell proliferation . The exact molecular targets and pathways depend on the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Variations and Physicochemical Properties
The compound is compared to three key analogs (Table 1):
Key Observations:
Substituent Effects: The 3-methylphenyl group in the target compound provides steric bulk and moderate lipophilicity compared to the 4-chlorobenzyl group in the methyl ester analog . Chlorine atoms typically enhance electronegativity and binding affinity to hydrophobic enzyme pockets but may increase toxicity risks.
Functional Group Impact: Benzyl ester groups (target compound) are more lipophilic than methyl esters ( analog), favoring membrane permeability but possibly reducing metabolic stability due to esterase susceptibility. Amide groups (e.g., isopropyl or cyanocyclopentyl in and ) enhance hydrogen-bonding capacity and metabolic stability, albeit at the cost of reduced solubility in aqueous environments.
Biological Activity
Benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique triazolo-pyrimidine scaffold, which is known for various biological activities. Its molecular formula is , with a molecular weight of 312.33 g/mol. The structure includes a benzyl group linked to a triazolo-pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₂ |
| Molecular Weight | 312.33 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
Research indicates that compounds with triazolo-pyrimidine structures exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the potential of triazolo-pyrimidine derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines such as breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of triazolo-pyrimidines can inhibit the growth of pathogenic bacteria and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly in cancer cells at micromolar concentrations, leading to apoptosis .
- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors targeting specific kinases involved in cancer progression and inflammation .
Case Studies
Several studies have highlighted the efficacy of triazolo-pyrimidine derivatives:
- In Vitro Studies : A study reported that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 cells at concentrations as low as 1 μM. These compounds induced morphological changes and enhanced caspase activity indicative of apoptosis .
- In Vivo Studies : Animal models have shown that specific triazolo-pyrimidine analogs can effectively reduce tumor size in xenograft models of breast cancer while exhibiting minimal toxicity to normal tissues .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetate Group
The benzyl acetate moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:
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Saponification : Treatment with NaOH in aqueous ethanol cleaves the ester bond, producing 2-{3-methyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}acetic acid.
-
Transesterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts generates methyl or ethyl esters.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH | Carboxylic acid | 85–92 | |
| Transesterification | H₂SO₄, MeOH/Δ | Methyl ester | 78 |
Cyclization and Rearrangement Reactions
The triazolo-pyrimidine scaffold participates in annulation and rearrangement processes:
-
Aza-Claisen Rearrangement : Under N-heterocyclic carbene (NHC) catalysis, the triazole ring facilitates bicyclic dihydropyridinone formation via α,β-unsaturated acyl azolium intermediates .
-
Thermal Cyclization : Heating in toluene with oxidants (e.g., DQ) induces intramolecular lactamization, yielding fused heterocycles .
Key Example :
-
Reaction with enals and NHC precatalysts (e.g., 8c ) produces dihydropyrido[2,3-d]pyrimidine derivatives in 95% yield .
Functionalization of the Triazole Ring
The triazole moiety undergoes electrophilic substitution and cross-coupling reactions:
-
Halogenation : Chlorination at the 5-position using POCl₃ or PCl₅ generates 5-chloro derivatives, which serve as intermediates for Suzuki-Miyaura couplings .
-
Sonogashira Coupling : Iodo-substituted analogs react with alkynes under Pd catalysis to form aryl-alkynyl products .
| Reaction Type | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DIEA | 5-Chloro-triazolopyrimidine | Anticancer leads | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | Antibacterial agents |
Reactivity at the Pyrimidine Ring
The pyrimidine ring’s carbonyl groups participate in condensation and nucleophilic attacks:
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Knoevenagel Condensation : Reaction with aldehydes in the presence of piperidine yields α,β-unsaturated ketones .
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Amidation : The 7-oxo group reacts with hydrazines to form hydrazides, which cyclize into triazole-thiones under basic conditions .
Example :
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Condensation with 4-methoxybenzohydrazide under microwave irradiation produces 1,2,4-triazolo[1,5-a]pyridines in 83% yield .
Biological Activity-Driven Modifications
Structural analogs demonstrate that substituents on the benzyl group significantly impact pharmacological properties:
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Fluorination : Para-fluorobenzyl derivatives exhibit enhanced antibacterial activity (e.g., MIC = 0.5 µg/mL against S. aureus) .
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Piperazine Conjugation : Amide coupling with piperazines improves solubility and target affinity.
| Derivative | Modification | Bioactivity | Reference |
|---|---|---|---|
| 3g | 4-Fluoro-benzyl | Antifungal (IC₅₀ = 1.2 µM) | |
| 5k | Piperazine-amide | Anticancer (IC₅₀ = 0.8 µM) |
Stability and Degradation Pathways
The compound is stable under inert atmospheres but degrades via:
Q & A
Q. What synthetic routes are established for benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate?
The compound is synthesized via heterocyclization of 5-amino-1-(substituted)-1H-1,2,3-triazole-4-carboxamide precursors. Key steps include:
- Heterocyclization : Reaction with carbon disulfide in alkaline conditions to form the triazolopyrimidine core .
- Alkylation/Functionalization : Ethyl iodide in alkaline media introduces thioether groups, while glucosyl bromide forms thioglycosides .
- Hydrazinolysis : S-ethyl derivatives react with hydrazine to generate hydrazinyl intermediates, enabling sugar moiety conjugation .
Q. Which spectroscopic and crystallographic methods confirm its structure?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, providing bond lengths, angles, and spatial configurations. and highlight its use for triazolopyrimidine derivatives .
- NMR/IR spectroscopy : H/C NMR verifies substituent positions, while IR identifies carbonyl (C=O) and thione (C=S) groups .
Q. What biological targets or activities are reported for this compound?
- Anticancer activity : Derivatives show cytotoxicity against MCF-7 (breast) and A-549 (lung) cells via oxidative stress induction .
- Antiviral activity : Triazolopyrimidin-7-ones inhibit viral capping enzymes (e.g., Chikungunya nsP1) .
- Enzyme inhibition : Analogues act as NADPH oxidase (NOX) inhibitors (e.g., VAS3947) .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying reaction conditions?
- Parameter screening : Test solvents (DMF vs. ethanol), bases (KOH vs. NaOH), and temperatures (25–80°C) to maximize cyclization efficiency .
- Catalyst selection : Metal catalysts (e.g., Pd for Suzuki coupling) improve regioselectivity in aryl substitutions .
- Monitoring : Use HPLC or TLC to track intermediates and optimize reaction termination points .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay validation : Standardize cell lines (e.g., MCF-7 vs. HEK293), concentrations (IC vs. EC), and controls (solvent/DMSO) .
- Mechanistic studies : Compare binding affinities (e.g., SPR or ITC) for targets like cannabinoid receptors (CB2) to clarify selectivity .
- Structural analogs : Test substituent effects (e.g., benzyl vs. phenyl groups) on activity .
Q. What computational approaches model interactions with cannabinoid receptors?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses at CB2 receptor active sites .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories to assess hydrogen bonding and hydrophobic interactions .
- QSAR analysis : Correlate substituent electronic properties (e.g., Hammett constants) with binding energy trends .
Q. How to address challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-solvents (e.g., PEG 4000) or use seeding techniques to improve crystal lattice formation .
- Low-temperature data collection : Mitigate radiation damage by collecting X-ray data at 100 K .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in problematic datasets .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC values for NOX inhibition.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
